Satratoxin G

Description

Properties

CAS No. |

53126-63-9 |

|---|---|

Molecular Formula |

C29H36O10 |

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(20Z,22E)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione |

InChI |

InChI=1S/C29H36O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,17-20,22,24,30,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5+ |

InChI Key |

GTONGKBINDTWOM-QXMOYCCXSA-N |

Isomeric SMILES |

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C/C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isosatratoxin G satratoxin G |

Origin of Product |

United States |

Foundational & Exploratory

Satratoxin G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold".[1][2] Its presence in water-damaged buildings has been associated with a range of adverse health effects, making it a subject of significant toxicological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the biological activity of this compound, with a focus on its induction of apoptosis.

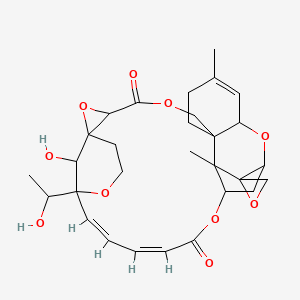

Chemical Structure and Properties

This compound is a complex macrocyclic trichothecene characterized by a 12,13-epoxy-trichothec-9-ene core structure linked to a macrocyclic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53126-63-9 | [1][3] |

| Molecular Formula | C₂₉H₃₆O₁₀ | [1][3] |

| Molecular Weight | 544.59 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol. Relatively insoluble in water. | [2][3] |

Biological Activity and Toxicity

This compound exhibits significant cytotoxicity, primarily through the induction of apoptosis. Its toxicity has been demonstrated in various cell lines and in animal models.

Table 2: Toxicological Data for this compound

| Parameter | Value | Organism/Cell Line | Source |

| LD₅₀ (intraperitoneal) | 1.23 mg/kg | 4-week-old male mice | [4] |

| IC₅₀ (Cytotoxicity) | 2.2 - 9.7 ng/mL | HepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells | [3][4] |

Mechanism of Action: Ribotoxic Stress and Apoptosis

The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the 60S ribosomal subunit. This binding event triggers a "ribotoxic stress response," a cellular signaling cascade initiated by ribosome damage. This response is central to the toxin's ability to induce apoptosis and inflammation.

Signaling Pathways in this compound-Induced Apoptosis

The ribotoxic stress induced by this compound activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, regulate downstream effectors that lead to programmed cell death.

Two primary pathways of apoptosis are implicated in this compound toxicity:

-

Caspase-Dependent Pathway: In many cell types, this compound activates initiator caspases, such as caspase-8 and caspase-9, which then cleave and activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

-

Caspase-Independent Pathway: In some neuronal cells, this compound has been shown to induce apoptosis through a caspase-independent mechanism. This pathway involves the activation of double-stranded RNA-activated protein kinase (PKR) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF).

The interplay between these pathways can be visualized in the following diagram:

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of this compound. These should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the toxin. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of phosphorylated (activated) forms of MAPK proteins (p38, JNK, ERK) in response to this compound treatment.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with this compound at a predetermined concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by electrophoresis on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.

Conclusion

This compound is a potent mycotoxin that exerts its cytotoxic effects through the induction of the ribotoxic stress response, leading to the activation of MAPK signaling pathways and subsequent apoptosis via both caspase-dependent and -independent mechanisms. Understanding these molecular details is crucial for assessing the toxicological risks associated with exposure to Stachybotrys chartarum and for the development of potential therapeutic interventions for mycotoxin-related illnesses. The experimental protocols provided herein offer a foundation for further investigation into the complex biological activities of this important environmental toxin.

References

Satratoxin G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold".[1][2] Its presence in water-damaged buildings has been associated with a range of adverse health effects, making it a subject of significant toxicological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the biological activity of this compound, with a focus on its induction of apoptosis.

Chemical Structure and Properties

This compound is a complex macrocyclic trichothecene characterized by a 12,13-epoxy-trichothec-9-ene core structure linked to a macrocyclic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53126-63-9 | [1][3] |

| Molecular Formula | C₂₉H₃₆O₁₀ | [1][3] |

| Molecular Weight | 544.59 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol. Relatively insoluble in water. | [2][3] |

Biological Activity and Toxicity

This compound exhibits significant cytotoxicity, primarily through the induction of apoptosis. Its toxicity has been demonstrated in various cell lines and in animal models.

Table 2: Toxicological Data for this compound

| Parameter | Value | Organism/Cell Line | Source |

| LD₅₀ (intraperitoneal) | 1.23 mg/kg | 4-week-old male mice | [4] |

| IC₅₀ (Cytotoxicity) | 2.2 - 9.7 ng/mL | HepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells | [3][4] |

Mechanism of Action: Ribotoxic Stress and Apoptosis

The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the 60S ribosomal subunit. This binding event triggers a "ribotoxic stress response," a cellular signaling cascade initiated by ribosome damage. This response is central to the toxin's ability to induce apoptosis and inflammation.

Signaling Pathways in this compound-Induced Apoptosis

The ribotoxic stress induced by this compound activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, regulate downstream effectors that lead to programmed cell death.

Two primary pathways of apoptosis are implicated in this compound toxicity:

-

Caspase-Dependent Pathway: In many cell types, this compound activates initiator caspases, such as caspase-8 and caspase-9, which then cleave and activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

-

Caspase-Independent Pathway: In some neuronal cells, this compound has been shown to induce apoptosis through a caspase-independent mechanism. This pathway involves the activation of double-stranded RNA-activated protein kinase (PKR) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF).

The interplay between these pathways can be visualized in the following diagram:

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of this compound. These should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the toxin. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of phosphorylated (activated) forms of MAPK proteins (p38, JNK, ERK) in response to this compound treatment.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with this compound at a predetermined concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by electrophoresis on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.

Conclusion

This compound is a potent mycotoxin that exerts its cytotoxic effects through the induction of the ribotoxic stress response, leading to the activation of MAPK signaling pathways and subsequent apoptosis via both caspase-dependent and -independent mechanisms. Understanding these molecular details is crucial for assessing the toxicological risks associated with exposure to Stachybotrys chartarum and for the development of potential therapeutic interventions for mycotoxin-related illnesses. The experimental protocols provided herein offer a foundation for further investigation into the complex biological activities of this important environmental toxin.

References

An In-depth Technical Guide to the Production of Satratoxin G by Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. The document details the biosynthetic pathway, factors influencing production, and detailed experimental protocols for the cultivation of S. chartarum and the analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, natural product chemistry, and pharmacology.

Introduction to Stachybotrys chartarum and this compound

Stachybotrys chartarum, commonly known as "black mold," is a filamentous fungus frequently found in water-damaged buildings and on cellulose-rich materials.[1] Certain strains of this fungus, specifically genotype S, are capable of producing a range of mycotoxins, including the highly toxic macrocyclic trichothecenes.[1] Among these, this compound is of significant interest due to its potent cytotoxicity.

This compound and its congeners are known to inhibit protein biosynthesis by binding to the 60S ribosomal subunit, which can induce apoptosis.[2][3] Exposure to these toxins has been associated with a variety of adverse health effects in both humans and animals.[3] The production of this compound is a complex process influenced by a variety of genetic and environmental factors. Understanding these factors is crucial for assessing the risk associated with S. chartarum contamination and for potential applications of these compounds in drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure. This pathway involves a series of genes organized in clusters.

Genetic Basis

The genetic blueprint for trichothecene production in Stachybotrys is encoded within gene clusters. Key genes involved in the initial steps of the pathway include TRI4 and TRI5.[4][5] The TRI5 gene encodes trichodiene (B1200196) synthase, which catalyzes the first committed step in trichothecene biosynthesis.[4][6] The TRI4 gene product is a cytochrome P450 monooxygenase responsible for several oxygenation steps of the trichodiene skeleton.[4][5]

In addition to the core trichothecene genes, S. chartarum genotype S possesses specific gene clusters (SC1, SC2, and SC3) that are presumed to be essential for the formation of the macrocyclic structure of satratoxins.[3]

Biosynthetic Pathway

The following diagram illustrates the conceptual biosynthetic pathway leading to the formation of the core trichothecene structure and its subsequent modification to form this compound.

Caption: Conceptual biosynthetic pathway of this compound.

Factors Influencing this compound Production

The production of this compound by S. chartarum is not constitutive and is significantly influenced by a range of environmental and nutritional factors.

Environmental Factors

Key environmental parameters that modulate this compound production include water activity (aw) and temperature. Optimal conditions for growth do not always coincide with optimal conditions for toxin production.

Nutritional Factors

The composition of the growth substrate plays a critical role in the induction of this compound biosynthesis. Carbon and nitrogen sources are particularly important. Studies have shown that media rich in cellulose (B213188) and low in nitrogen can stimulate the production of macrocyclic trichothecenes.[1]

Link to Fungal Development

A strong correlation has been observed between sporulation and the production of this compound and H.[2][7] Conditions that promote sporulation often lead to higher yields of these mycotoxins. This suggests a coordinated regulatory network governing both processes.

Regulatory Pathways

While not fully elucidated in S. chartarum, G-protein coupled receptor (GPCR) signaling pathways are known to regulate mycotoxin biosynthesis in other fungi in response to environmental cues.[8][9][10] It is hypothesized that a similar mechanism is involved in the regulation of this compound production.

The following diagram illustrates a general model for GPCR-mediated regulation of mycotoxin production.

Caption: Generalized GPCR signaling pathway in fungi.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production by S. chartarum under different culture conditions.

Table 1: Production of this compound on Various Culture Media

| Culture Medium | This compound Concentration (ng/g) | Reference |

| Potato Dextrose Agar (B569324) (PDA) | 4520.4 | |

| Cellulose Agar (CEL) | High | |

| Malt Extract Agar (MEA) | Intermediate | |

| Glucose-Yeast-Peptone Agar (GYP) | Low | |

| Sabouraud Dextrose Agar (SAB) | Low |

Table 2: Production of Satratoxins on Different PDA Formulations

| PDA Manufacturer | Total Satratoxins (G+H) (µg/cm²) | Reference |

| Manufacturer V | 20.8 ± 0.4 | [2] |

| Manufacturer S | 0.3 ± 0.1 | [2] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. chartarum, extraction of this compound, and its quantification using UPLC-MS/MS and competitive ELISA.

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for this compound analysis.

Protocol for Stachybotrys chartarum Cultivation

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes.

-

Inoculation: Inoculate the center of the agar plates with a small plug of a pure culture of S. chartarum genotype S.

-

Incubation: Incubate the plates in the dark at 25 °C for 21 days.

-

Harvesting: After incubation, the fungal biomass and agar can be harvested for mycotoxin extraction.

Protocol for this compound Extraction

-

Sample Preparation: Homogenize the fungal culture (biomass and agar).

-

Solvent Extraction: Extract a known weight of the homogenized sample with an acetonitrile/water/formic acid (79/20/1, v/v/v) mixture.[11]

-

Shaking: Shake the mixture vigorously for a specified period (e.g., 60 minutes).

-

Centrifugation: Centrifuge the extract to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the mycotoxins.

-

Dilution: Dilute the raw extract with a suitable solvent, such as water/acetonitrile/formic acid (79/20/1, v/v/v), prior to analysis.[11]

Protocol for UPLC-MS/MS Quantification of this compound

-

Chromatographic Separation:

-

Column: Use a suitable C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) and methanol (B129727) or acetonitrile.

-

Flow Rate: Set a flow rate appropriate for the column dimensions.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the diluted extract.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

-

Quantification:

-

Calibration Curve: Prepare a calibration curve using certified standards of this compound of known concentrations.

-

Data Analysis: Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The use of matrix-matched standards or isotopically labeled internal standards is recommended for accurate quantification.[11][12]

-

Protocol for Competitive ELISA for this compound

-

Coating: Coat the wells of a microtiter plate with a specific anti-Satratoxin G antibody. Incubate and then wash the plate.

-

Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., BSA in PBS). Incubate and wash.

-

Competition: Add the sample extract or this compound standards to the wells, followed by the addition of a known amount of enzyme-conjugated this compound (e.g., this compound-HRP). Incubate to allow competition for antibody binding sites.

-

Washing: Wash the plate to remove any unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

-

Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Calculation: The concentration of this compound in the sample is inversely proportional to the color intensity. Calculate the concentration by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.[13][14]

References

- 1. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 2. Production of this compound and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multi-gene phylogeny for Stachybotrys evidences lack of trichodiene synthase (tri5) gene for isolates of one of three intrageneric lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound and H Is Tightly Linked to Sporulation in Stachybotrys chartarum [th-owl.de]

- 8. frontiersin.org [frontiersin.org]

- 9. GPCR-mediated glucose sensing system regulates light-dependent fungal development and mycotoxin production | PLOS Genetics [journals.plos.org]

- 10. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. stjohnslabs.com [stjohnslabs.com]

An In-depth Technical Guide to the Production of Satratoxin G by Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Satratoxin G, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. The document details the biosynthetic pathway, factors influencing production, and detailed experimental protocols for the cultivation of S. chartarum and the analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, natural product chemistry, and pharmacology.

Introduction to Stachybotrys chartarum and this compound

Stachybotrys chartarum, commonly known as "black mold," is a filamentous fungus frequently found in water-damaged buildings and on cellulose-rich materials.[1] Certain strains of this fungus, specifically genotype S, are capable of producing a range of mycotoxins, including the highly toxic macrocyclic trichothecenes.[1] Among these, this compound is of significant interest due to its potent cytotoxicity.

This compound and its congeners are known to inhibit protein biosynthesis by binding to the 60S ribosomal subunit, which can induce apoptosis.[2][3] Exposure to these toxins has been associated with a variety of adverse health effects in both humans and animals.[3] The production of this compound is a complex process influenced by a variety of genetic and environmental factors. Understanding these factors is crucial for assessing the risk associated with S. chartarum contamination and for potential applications of these compounds in drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure. This pathway involves a series of genes organized in clusters.

Genetic Basis

The genetic blueprint for trichothecene production in Stachybotrys is encoded within gene clusters. Key genes involved in the initial steps of the pathway include TRI4 and TRI5.[4][5] The TRI5 gene encodes trichodiene synthase, which catalyzes the first committed step in trichothecene biosynthesis.[4][6] The TRI4 gene product is a cytochrome P450 monooxygenase responsible for several oxygenation steps of the trichodiene skeleton.[4][5]

In addition to the core trichothecene genes, S. chartarum genotype S possesses specific gene clusters (SC1, SC2, and SC3) that are presumed to be essential for the formation of the macrocyclic structure of satratoxins.[3]

Biosynthetic Pathway

The following diagram illustrates the conceptual biosynthetic pathway leading to the formation of the core trichothecene structure and its subsequent modification to form this compound.

Caption: Conceptual biosynthetic pathway of this compound.

Factors Influencing this compound Production

The production of this compound by S. chartarum is not constitutive and is significantly influenced by a range of environmental and nutritional factors.

Environmental Factors

Key environmental parameters that modulate this compound production include water activity (aw) and temperature. Optimal conditions for growth do not always coincide with optimal conditions for toxin production.

Nutritional Factors

The composition of the growth substrate plays a critical role in the induction of this compound biosynthesis. Carbon and nitrogen sources are particularly important. Studies have shown that media rich in cellulose and low in nitrogen can stimulate the production of macrocyclic trichothecenes.[1]

Link to Fungal Development

A strong correlation has been observed between sporulation and the production of this compound and H.[2][7] Conditions that promote sporulation often lead to higher yields of these mycotoxins. This suggests a coordinated regulatory network governing both processes.

Regulatory Pathways

While not fully elucidated in S. chartarum, G-protein coupled receptor (GPCR) signaling pathways are known to regulate mycotoxin biosynthesis in other fungi in response to environmental cues.[8][9][10] It is hypothesized that a similar mechanism is involved in the regulation of this compound production.

The following diagram illustrates a general model for GPCR-mediated regulation of mycotoxin production.

Caption: Generalized GPCR signaling pathway in fungi.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production by S. chartarum under different culture conditions.

Table 1: Production of this compound on Various Culture Media

| Culture Medium | This compound Concentration (ng/g) | Reference |

| Potato Dextrose Agar (PDA) | 4520.4 | |

| Cellulose Agar (CEL) | High | |

| Malt Extract Agar (MEA) | Intermediate | |

| Glucose-Yeast-Peptone Agar (GYP) | Low | |

| Sabouraud Dextrose Agar (SAB) | Low |

Table 2: Production of Satratoxins on Different PDA Formulations

| PDA Manufacturer | Total Satratoxins (G+H) (µg/cm²) | Reference |

| Manufacturer V | 20.8 ± 0.4 | [2] |

| Manufacturer S | 0.3 ± 0.1 | [2] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. chartarum, extraction of this compound, and its quantification using UPLC-MS/MS and competitive ELISA.

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for this compound analysis.

Protocol for Stachybotrys chartarum Cultivation

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes.

-

Inoculation: Inoculate the center of the agar plates with a small plug of a pure culture of S. chartarum genotype S.

-

Incubation: Incubate the plates in the dark at 25 °C for 21 days.

-

Harvesting: After incubation, the fungal biomass and agar can be harvested for mycotoxin extraction.

Protocol for this compound Extraction

-

Sample Preparation: Homogenize the fungal culture (biomass and agar).

-

Solvent Extraction: Extract a known weight of the homogenized sample with an acetonitrile/water/formic acid (79/20/1, v/v/v) mixture.[11]

-

Shaking: Shake the mixture vigorously for a specified period (e.g., 60 minutes).

-

Centrifugation: Centrifuge the extract to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the mycotoxins.

-

Dilution: Dilute the raw extract with a suitable solvent, such as water/acetonitrile/formic acid (79/20/1, v/v/v), prior to analysis.[11]

Protocol for UPLC-MS/MS Quantification of this compound

-

Chromatographic Separation:

-

Column: Use a suitable C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid or ammonium formate and methanol or acetonitrile.

-

Flow Rate: Set a flow rate appropriate for the column dimensions.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the diluted extract.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

-

Quantification:

-

Calibration Curve: Prepare a calibration curve using certified standards of this compound of known concentrations.

-

Data Analysis: Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The use of matrix-matched standards or isotopically labeled internal standards is recommended for accurate quantification.[11][12]

-

Protocol for Competitive ELISA for this compound

-

Coating: Coat the wells of a microtiter plate with a specific anti-Satratoxin G antibody. Incubate and then wash the plate.

-

Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., BSA in PBS). Incubate and wash.

-

Competition: Add the sample extract or this compound standards to the wells, followed by the addition of a known amount of enzyme-conjugated this compound (e.g., this compound-HRP). Incubate to allow competition for antibody binding sites.

-

Washing: Wash the plate to remove any unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

-

Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Calculation: The concentration of this compound in the sample is inversely proportional to the color intensity. Calculate the concentration by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.[13][14]

References

- 1. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 2. Production of this compound and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multi-gene phylogeny for Stachybotrys evidences lack of trichodiene synthase (tri5) gene for isolates of one of three intrageneric lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound and H Is Tightly Linked to Sporulation in Stachybotrys chartarum [th-owl.de]

- 8. frontiersin.org [frontiersin.org]

- 9. GPCR-mediated glucose sensing system regulates light-dependent fungal development and mycotoxin production | PLOS Genetics [journals.plos.org]

- 10. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. stjohnslabs.com [stjohnslabs.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Satratoxin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by the fungus Stachybotrys chartarum.[1][2] Renowned for its cytotoxicity, this complex molecule has garnered significant attention due to its implications for human and animal health, particularly in indoor environments with mold contamination.[3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for developing targeted strategies to mitigate its production, for engineering novel bioactive compounds, and for advancing drug development efforts. This technical guide provides an in-depth exploration of the current knowledge surrounding the biosynthesis of this compound, detailing the genetic framework, putative enzymatic steps, and relevant quantitative data. It also outlines key experimental methodologies employed in its study.

The Genetic Blueprint: Satratoxin Biosynthesis Gene Clusters

The production of this compound in S. chartarum is governed by a set of specific gene clusters. Strains capable of producing satratoxins (chemotype S) possess three distinct satratoxin gene clusters: SC1, SC2, and SC3, which contain the sat genes 1 through 21.[5][6][7] This is in contrast to atranone-producing strains (chemotype A), which lack these specific gene clusters.[5][8] The presence of these clusters is a key determinant of the toxigenic potential of a given S. chartarum isolate.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the known functions of homologous genes in other trichothecene-producing fungi, such as Fusarium, and the predicted functions of the enzymes encoded by the sat gene clusters.[3][5][7] The biosynthesis is a complex process that begins with the cyclization of a primary metabolite and proceeds through a series of oxygenations, isomerizations, and acylations to form the final macrocyclic structure.

The initial steps of the pathway are believed to be shared with other trichothecenes, starting with the cyclization of farnesyl pyrophosphate (FPP) to form the parent trichothecene scaffold.[3][9] The subsequent tailoring steps, leading to the unique macrocyclic structure of this compound, are catalyzed by enzymes encoded within the SC1, SC2, and SC3 clusters.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is significantly influenced by environmental and nutritional factors. Understanding these factors is crucial for controlling its formation and for optimizing its production for research purposes.

| Culture Medium | This compound + H Concentration (µg/cm²)[10] |

| Potato Dextrose Agar (PDA) - Manufacturer V | 20.8 ± 0.4 |

| Potato Dextrose Agar (PDA) - Manufacturer S | 0.3 ± 0.1 |

| Culture Medium | Mycotoxin Production Level[11] |

| Potato-Dextrose-Agar (PDA) | High |

| Cellulose-Agar | High |

| Malt-Extract-Agar (MEA) | Intermediate |

| Glucose-Yeast-Peptone-Agar (GYP) | Poor |

| Sabouraud-Dextrose-Agar (SAB) | Poor |

| Environmental Factor | Optimal Condition for this compound Production[6] |

| Temperature | 20°C |

| Water Activity (aw) | 0.98 |

Key Experimental Protocols

The study of this compound biosynthesis relies on a variety of molecular and analytical techniques. Below are overviews of key experimental workflows.

Mycotoxin Extraction and Analysis

A general workflow for the extraction and quantification of this compound from fungal cultures is outlined below. This typically involves solvent extraction followed by chromatographic separation and detection.

Caption: General workflow for mycotoxin analysis.

Detailed Methodologies:

-

Design and construction of a guide RNA (gRNA) specific to the target sat gene.

-

Delivery of the Cas9 nuclease and gRNA into S. chartarum protoplasts, often via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Screening of transformants for the desired gene knockout, typically by PCR and subsequent sequencing.

Enzyme assays for the specific enzymes in the this compound pathway are not well-established. However, general approaches for characterizing enzyme function include:

-

Heterologous expression of the target sat gene in a host organism (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).

-

Incubation of the purified enzyme or cell lysate with a putative substrate.

-

Analysis of the reaction products by techniques such as HPLC or LC-MS to determine enzyme activity and product formation.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating process orchestrated by a dedicated set of genes clustered within the S. chartarum genome. While the general framework of the pathway is beginning to be understood through genomic and comparative analyses, the precise enzymatic steps and their regulation remain a fertile ground for future research. The elucidation of the complete pathway will not only provide a deeper understanding of the biology of this important mycotoxin but will also open new avenues for the development of inhibitors and the bioengineering of novel compounds with potential therapeutic applications. Further research employing advanced molecular techniques, such as targeted gene knockouts and in vitro enzyme characterization, is essential to fully unravel the intricacies of the this compound assembly line.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum [oa-fund.ub.uni-muenchen.de]

- 3. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]

- 5. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Satratoxin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G, a potent macrocyclic trichothecene mycotoxin, is a secondary metabolite produced by the fungus Stachybotrys chartarum.[1][2] Renowned for its cytotoxicity, this complex molecule has garnered significant attention due to its implications for human and animal health, particularly in indoor environments with mold contamination.[3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for developing targeted strategies to mitigate its production, for engineering novel bioactive compounds, and for advancing drug development efforts. This technical guide provides an in-depth exploration of the current knowledge surrounding the biosynthesis of this compound, detailing the genetic framework, putative enzymatic steps, and relevant quantitative data. It also outlines key experimental methodologies employed in its study.

The Genetic Blueprint: Satratoxin Biosynthesis Gene Clusters

The production of this compound in S. chartarum is governed by a set of specific gene clusters. Strains capable of producing satratoxins (chemotype S) possess three distinct satratoxin gene clusters: SC1, SC2, and SC3, which contain the sat genes 1 through 21.[5][6][7] This is in contrast to atranone-producing strains (chemotype A), which lack these specific gene clusters.[5][8] The presence of these clusters is a key determinant of the toxigenic potential of a given S. chartarum isolate.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the known functions of homologous genes in other trichothecene-producing fungi, such as Fusarium, and the predicted functions of the enzymes encoded by the sat gene clusters.[3][5][7] The biosynthesis is a complex process that begins with the cyclization of a primary metabolite and proceeds through a series of oxygenations, isomerizations, and acylations to form the final macrocyclic structure.

The initial steps of the pathway are believed to be shared with other trichothecenes, starting with the cyclization of farnesyl pyrophosphate (FPP) to form the parent trichothecene scaffold.[3][9] The subsequent tailoring steps, leading to the unique macrocyclic structure of this compound, are catalyzed by enzymes encoded within the SC1, SC2, and SC3 clusters.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is significantly influenced by environmental and nutritional factors. Understanding these factors is crucial for controlling its formation and for optimizing its production for research purposes.

| Culture Medium | This compound + H Concentration (µg/cm²)[10] |

| Potato Dextrose Agar (PDA) - Manufacturer V | 20.8 ± 0.4 |

| Potato Dextrose Agar (PDA) - Manufacturer S | 0.3 ± 0.1 |

| Culture Medium | Mycotoxin Production Level[11] |

| Potato-Dextrose-Agar (PDA) | High |

| Cellulose-Agar | High |

| Malt-Extract-Agar (MEA) | Intermediate |

| Glucose-Yeast-Peptone-Agar (GYP) | Poor |

| Sabouraud-Dextrose-Agar (SAB) | Poor |

| Environmental Factor | Optimal Condition for this compound Production[6] |

| Temperature | 20°C |

| Water Activity (aw) | 0.98 |

Key Experimental Protocols

The study of this compound biosynthesis relies on a variety of molecular and analytical techniques. Below are overviews of key experimental workflows.

Mycotoxin Extraction and Analysis

A general workflow for the extraction and quantification of this compound from fungal cultures is outlined below. This typically involves solvent extraction followed by chromatographic separation and detection.

Caption: General workflow for mycotoxin analysis.

Detailed Methodologies:

-

Design and construction of a guide RNA (gRNA) specific to the target sat gene.

-

Delivery of the Cas9 nuclease and gRNA into S. chartarum protoplasts, often via polyethylene glycol (PEG)-mediated transformation.

-

Screening of transformants for the desired gene knockout, typically by PCR and subsequent sequencing.

Enzyme assays for the specific enzymes in the this compound pathway are not well-established. However, general approaches for characterizing enzyme function include:

-

Heterologous expression of the target sat gene in a host organism (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).

-

Incubation of the purified enzyme or cell lysate with a putative substrate.

-

Analysis of the reaction products by techniques such as HPLC or LC-MS to determine enzyme activity and product formation.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating process orchestrated by a dedicated set of genes clustered within the S. chartarum genome. While the general framework of the pathway is beginning to be understood through genomic and comparative analyses, the precise enzymatic steps and their regulation remain a fertile ground for future research. The elucidation of the complete pathway will not only provide a deeper understanding of the biology of this important mycotoxin but will also open new avenues for the development of inhibitors and the bioengineering of novel compounds with potential therapeutic applications. Further research employing advanced molecular techniques, such as targeted gene knockouts and in vitro enzyme characterization, is essential to fully unravel the intricacies of the this compound assembly line.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum [oa-fund.ub.uni-muenchen.de]

- 3. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]

- 5. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Discovery and isolation of Satratoxin G

An In-depth Technical Guide to the Discovery and Isolation of Satratoxin G

Introduction

This compound is a highly potent macrocyclic trichothecene (B1219388) mycotoxin.[1] It belongs to a class of toxic secondary metabolites produced by certain species of fungi. The primary producer of this compound is Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," which is often found in damp or water-damaged buildings.[2][3][4] Trichothecenes are characterized by a tetracyclic, sesquiterpenoid ring system containing a 12,13-epoxide ring, which is essential for their biological activity.[5][6] this compound is of significant interest to researchers due to its severe cytotoxicity and its role as a potent inhibitor of protein synthesis in eukaryotes, which leads to apoptosis.[7][8] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and drug development professionals.

Discovery and Source Organism

This compound is a natural product of the fungus Stachybotrys chartarum (also known as S. atra or S. alternans).[2] This mold thrives in environments with high water activity and is commonly found on wet cellulosic materials like gypsum board, ceiling tiles, and wood.[9] The production of this compound by S. chartarum is closely linked to the sporulation process of the fungus.[10][11] The toxin is one of several macrocyclic trichothecenes produced by this species, which also include Satratoxin H and roridins.[12][13] The presence of these toxins in indoor environments has been associated with adverse health effects, making their study a priority.[14]

Experimental Protocols

The isolation and purification of this compound involve a multi-step process that begins with the cultivation of the source fungus, followed by extraction and chromatographic separation.

Protocol 1: Fungal Culture for Toxin Production

This protocol is based on methodologies optimized for the production of macrocyclic trichothecenes from S. chartarum.[13]

-

Organism: Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).[10][13]

-

Culture Medium: Potato Dextrose Agar (PDA) has been identified as an optimal medium for satratoxin production.[10] Alternatively, solid-substrate fermentation on rice is highly effective.[13]

-

Inoculation:

-

Incubation:

-

Incubate the cultures at 25°C in the dark.

-

The incubation period typically ranges from 4 to 6 weeks to allow for sufficient fungal growth and toxin production.[13]

-

Protocol 2: Extraction of Crude Mycotoxin Mixture

This protocol outlines the liquid-solid extraction of satratoxins from the fungal culture.[13]

-

Reagents: Acetonitrile (B52724) (ACN), Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Harvest the fungal biomass from the rice or PDA cultures.

-

Submerge the biomass in acetonitrile and agitate thoroughly to extract the mycotoxins.

-

Filter the mixture to separate the solvent extract from the solid fungal material.

-

Evaporate the acetonitrile extract to dryness using a rotary evaporator.

-

Redissolve the dried crude extract in dichloromethane for the subsequent purification step.[13]

-

Protocol 3: Chromatographic Purification

Purification is achieved through a combination of normal-phase and reverse-phase chromatography.[13]

-

Step 1: Normal-Phase Chromatography (Michel-Miller Silica (B1680970) Gel Chromatography)

-

Stationary Phase: Silica gel.

-

Mobile Phase: A stepwise gradient of acetonitrile in dichloromethane.

-

Procedure:

-

Load the crude extract (dissolved in dichloromethane) onto a silica gel column.

-

Elute the column with increasing concentrations of acetonitrile.

-

This compound typically elutes in the fraction containing 30% acetonitrile in dichloromethane.[13]

-

Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC).[15]

-

-

-

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Stationary Phase: C18 semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Procedure:

-

Dry the fractions containing this compound from the silica gel chromatography.

-

Redissolve the residue in the initial mobile phase composition.

-

Inject the sample onto the C18 column.

-

Elute with a programmed gradient of increasing acetonitrile concentration to separate this compound from other closely related compounds.

-

Collect the peak corresponding to this compound.[13]

-

-

Protocol 4: Purity Confirmation and Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified fraction on an analytical HPLC system, typically with UV detection at 254 nm. A single, sharp peak indicates high purity.[16]

-

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For complete structural elucidation, ¹H and ¹³C NMR data are collected and compared with published spectral data for this compound.[17]

-

Data Presentation

Quantitative data related to the production, analytical detection, and toxicity of this compound are summarized below.

| Parameter | Value | Source Organism / System | Reference |

| Production Yield | 20.8 ± 0.4 µg/cm² | S. chartarum on PDA-V | [10][11] |

| 0.3 ± 0.1 µg/cm² | S. chartarum on PDA-S | [10][11] | |

| Molecular Formula | C₂₉H₃₆O₁₀ | - | [1] |

| Molecular Weight | 544.59 g/mol | - | [1] |

| Analytical Detection | |||

| ELISA Detection Limit | 100 pg/mL | Immunoassay | [18] |

| TLC Detection Limit | 0.2 to 2.0 µ g/spot | Thin Layer Chromatography | [5] |

| GLC Detection Limit | ~0.05 µ g/injection | Gas-Liquid Chromatography | [5] |

| Airborne Concentration | 0.25 ng/m³ | Water-damaged building | [14] |

| Toxicology Data | |||

| LD₅₀ (mice, i.p.) | 1.23 mg/kg | Mus musculus | [7] |

| Cytotoxicity (IC₅₀) | 2.2 - 9.7 ng/mL | Various human cell lines | [7] |

| Apoptosis Induction | 40 nM | HL-60 cells | [7] |

Mandatory Visualizations

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound is depicted below.

Caption: Workflow for this compound Isolation and Analysis.

Signaling Pathway Diagram: this compound-Induced Apoptosis

This compound is a potent inhibitor of protein synthesis, which triggers cellular stress responses leading to programmed cell death (apoptosis). It binds to the 60S ribosomal subunit, leading to the activation of MAP kinases and caspase cascades.[7][8]

Caption: Signaling Pathway of this compound-Induced Apoptosis.

References

- 1. medkoo.com [medkoo.com]

- 2. mdpi.com [mdpi.com]

- 3. Stachybotrys chartarum-A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methods for the detection of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES this compound AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunochemical Assay for this compound and other Macrocyclic Trichothecenes Associated with Indoor Air Contamination by Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Satratoxin G

An In-depth Technical Guide to the Discovery and Isolation of Satratoxin G

Introduction

This compound is a highly potent macrocyclic trichothecene mycotoxin.[1] It belongs to a class of toxic secondary metabolites produced by certain species of fungi. The primary producer of this compound is Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," which is often found in damp or water-damaged buildings.[2][3][4] Trichothecenes are characterized by a tetracyclic, sesquiterpenoid ring system containing a 12,13-epoxide ring, which is essential for their biological activity.[5][6] this compound is of significant interest to researchers due to its severe cytotoxicity and its role as a potent inhibitor of protein synthesis in eukaryotes, which leads to apoptosis.[7][8] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and drug development professionals.

Discovery and Source Organism

This compound is a natural product of the fungus Stachybotrys chartarum (also known as S. atra or S. alternans).[2] This mold thrives in environments with high water activity and is commonly found on wet cellulosic materials like gypsum board, ceiling tiles, and wood.[9] The production of this compound by S. chartarum is closely linked to the sporulation process of the fungus.[10][11] The toxin is one of several macrocyclic trichothecenes produced by this species, which also include Satratoxin H and roridins.[12][13] The presence of these toxins in indoor environments has been associated with adverse health effects, making their study a priority.[14]

Experimental Protocols

The isolation and purification of this compound involve a multi-step process that begins with the cultivation of the source fungus, followed by extraction and chromatographic separation.

Protocol 1: Fungal Culture for Toxin Production

This protocol is based on methodologies optimized for the production of macrocyclic trichothecenes from S. chartarum.[13]

-

Organism: Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).[10][13]

-

Culture Medium: Potato Dextrose Agar (PDA) has been identified as an optimal medium for satratoxin production.[10] Alternatively, solid-substrate fermentation on rice is highly effective.[13]

-

Inoculation:

-

Incubation:

-

Incubate the cultures at 25°C in the dark.

-

The incubation period typically ranges from 4 to 6 weeks to allow for sufficient fungal growth and toxin production.[13]

-

Protocol 2: Extraction of Crude Mycotoxin Mixture

This protocol outlines the liquid-solid extraction of satratoxins from the fungal culture.[13]

-

Reagents: Acetonitrile (ACN), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Harvest the fungal biomass from the rice or PDA cultures.

-

Submerge the biomass in acetonitrile and agitate thoroughly to extract the mycotoxins.

-

Filter the mixture to separate the solvent extract from the solid fungal material.

-

Evaporate the acetonitrile extract to dryness using a rotary evaporator.

-

Redissolve the dried crude extract in dichloromethane for the subsequent purification step.[13]

-

Protocol 3: Chromatographic Purification

Purification is achieved through a combination of normal-phase and reverse-phase chromatography.[13]

-

Step 1: Normal-Phase Chromatography (Michel-Miller Silica Gel Chromatography)

-

Stationary Phase: Silica gel.

-

Mobile Phase: A stepwise gradient of acetonitrile in dichloromethane.

-

Procedure:

-

Load the crude extract (dissolved in dichloromethane) onto a silica gel column.

-

Elute the column with increasing concentrations of acetonitrile.

-

This compound typically elutes in the fraction containing 30% acetonitrile in dichloromethane.[13]

-

Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC).[15]

-

-

-

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Stationary Phase: C18 semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Procedure:

-

Dry the fractions containing this compound from the silica gel chromatography.

-

Redissolve the residue in the initial mobile phase composition.

-

Inject the sample onto the C18 column.

-

Elute with a programmed gradient of increasing acetonitrile concentration to separate this compound from other closely related compounds.

-

Collect the peak corresponding to this compound.[13]

-

-

Protocol 4: Purity Confirmation and Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified fraction on an analytical HPLC system, typically with UV detection at 254 nm. A single, sharp peak indicates high purity.[16]

-

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For complete structural elucidation, ¹H and ¹³C NMR data are collected and compared with published spectral data for this compound.[17]

-

Data Presentation

Quantitative data related to the production, analytical detection, and toxicity of this compound are summarized below.

| Parameter | Value | Source Organism / System | Reference |

| Production Yield | 20.8 ± 0.4 µg/cm² | S. chartarum on PDA-V | [10][11] |

| 0.3 ± 0.1 µg/cm² | S. chartarum on PDA-S | [10][11] | |

| Molecular Formula | C₂₉H₃₆O₁₀ | - | [1] |

| Molecular Weight | 544.59 g/mol | - | [1] |

| Analytical Detection | |||

| ELISA Detection Limit | 100 pg/mL | Immunoassay | [18] |

| TLC Detection Limit | 0.2 to 2.0 µ g/spot | Thin Layer Chromatography | [5] |

| GLC Detection Limit | ~0.05 µ g/injection | Gas-Liquid Chromatography | [5] |

| Airborne Concentration | 0.25 ng/m³ | Water-damaged building | [14] |

| Toxicology Data | |||

| LD₅₀ (mice, i.p.) | 1.23 mg/kg | Mus musculus | [7] |

| Cytotoxicity (IC₅₀) | 2.2 - 9.7 ng/mL | Various human cell lines | [7] |

| Apoptosis Induction | 40 nM | HL-60 cells | [7] |

Mandatory Visualizations

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound is depicted below.

Caption: Workflow for this compound Isolation and Analysis.

Signaling Pathway Diagram: this compound-Induced Apoptosis

This compound is a potent inhibitor of protein synthesis, which triggers cellular stress responses leading to programmed cell death (apoptosis). It binds to the 60S ribosomal subunit, leading to the activation of MAP kinases and caspase cascades.[7][8]

Caption: Signaling Pathway of this compound-Induced Apoptosis.

References

- 1. medkoo.com [medkoo.com]

- 2. mdpi.com [mdpi.com]

- 3. Stachybotrys chartarum-A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methods for the detection of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES this compound AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunochemical Assay for this compound and other Macrocyclic Trichothecenes Associated with Indoor Air Contamination by Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

Satratoxin G: A Technical Guide to its Mechanism of Action in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant concern for human health due to its presence in water-damaged buildings. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced toxicity in eukaryotic cells. The primary mechanism of action is the inhibition of protein synthesis through binding to ribosomal subunits, which triggers a cascade of downstream events including the activation of mitogen-activated protein kinase (MAPK) and protein kinase R (PKR) signaling pathways, culminating in apoptosis. This document outlines the key signaling cascades, summarizes quantitative toxicological data, and provides detailed experimental protocols for studying the effects of this compound.

Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

This compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] Its primary molecular target is the ribosome. The toxin has been shown to interact with both the 40S and 60S ribosomal subunits, leading to the inhibition of polypeptide chain initiation and elongation.[1][3] This binding to the ribosome is a critical upstream event that initiates a "ribotoxic stress response," triggering downstream signaling cascades that lead to cellular apoptosis.[4]

Induction of Apoptosis: The Ultimate Cellular Fate

A hallmark of this compound cytotoxicity is the induction of apoptosis, or programmed cell death, in a wide range of eukaryotic cells, including neuronal cells, macrophages, and various cancer cell lines.[1][5][6][7] This process is characterized by morphological changes such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1][5] The apoptotic response to this compound is mediated by a complex interplay of signaling pathways, which can be both caspase-dependent and -independent, depending on the cell type.

Key Signaling Pathways in this compound-Induced Apoptosis

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7] The activation of these kinases is a crucial event that precedes the onset of apoptosis.[7]

-

SAPK/JNK and p38 MAPK: Activation of these pathways is generally considered pro-apoptotic in the context of this compound toxicity.

-

ERK: The role of ERK activation is more complex. Studies have shown that inhibition of ERK can enhance this compound-induced apoptosis, suggesting a potential pro-survival or negative regulatory role for this pathway in this context.[7][8]

References

- 1. Health Effects of Stachybotrys Chartarum - Cytokine Issues - Paradigm Change [paradigmchange.me]

- 2. This compound Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental Mold and Mycotoxin Exposures Elicit Specific Cytokine and Chemokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]

Satratoxin G: A Technical Guide to its Mechanism of Action in Eukaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin G, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant concern for human health due to its presence in water-damaged buildings. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced toxicity in eukaryotic cells. The primary mechanism of action is the inhibition of protein synthesis through binding to ribosomal subunits, which triggers a cascade of downstream events including the activation of mitogen-activated protein kinase (MAPK) and protein kinase R (PKR) signaling pathways, culminating in apoptosis. This document outlines the key signaling cascades, summarizes quantitative toxicological data, and provides detailed experimental protocols for studying the effects of this compound.

Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

This compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] Its primary molecular target is the ribosome. The toxin has been shown to interact with both the 40S and 60S ribosomal subunits, leading to the inhibition of polypeptide chain initiation and elongation.[1][3] This binding to the ribosome is a critical upstream event that initiates a "ribotoxic stress response," triggering downstream signaling cascades that lead to cellular apoptosis.[4]

Induction of Apoptosis: The Ultimate Cellular Fate

A hallmark of this compound cytotoxicity is the induction of apoptosis, or programmed cell death, in a wide range of eukaryotic cells, including neuronal cells, macrophages, and various cancer cell lines.[1][5][6][7] This process is characterized by morphological changes such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1][5] The apoptotic response to this compound is mediated by a complex interplay of signaling pathways, which can be both caspase-dependent and -independent, depending on the cell type.

Key Signaling Pathways in this compound-Induced Apoptosis

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7] The activation of these kinases is a crucial event that precedes the onset of apoptosis.[7]

-

SAPK/JNK and p38 MAPK: Activation of these pathways is generally considered pro-apoptotic in the context of this compound toxicity.

-

ERK: The role of ERK activation is more complex. Studies have shown that inhibition of ERK can enhance this compound-induced apoptosis, suggesting a potential pro-survival or negative regulatory role for this pathway in this context.[7][8]

References

- 1. Health Effects of Stachybotrys Chartarum - Cytokine Issues - Paradigm Change [paradigmchange.me]

- 2. This compound Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental Mold and Mycotoxin Exposures Elicit Specific Cytokine and Chemokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]

Satratoxin G: A Technical Guide to its Environmental Sources, Prevalence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction